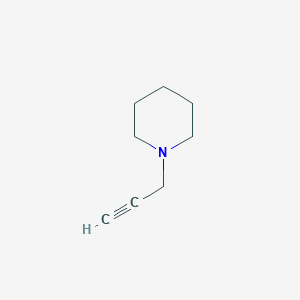

1-(Prop-2-yn-1-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-6-9-7-4-3-5-8-9/h1H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSQLFOKTMSBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30319899 | |

| Record name | 1-(prop-2-yn-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5799-75-7 | |

| Record name | 5799-75-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(prop-2-yn-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(prop-2-yn-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Prop-2-yn-1-yl)piperidine: A Technical Guide for Chemical and Pharmacological Research

CAS Number: 5799-75-7

Synonyms: N-Propargylpiperidine, 1-(2-Propynyl)piperidine

Introduction

1-(Prop-2-yn-1-yl)piperidine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. It incorporates two key structural motifs: the piperidine ring and a terminal alkyne group. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals and natural alkaloids, valued for its favorable physicochemical properties and ability to interact with biological targets. The propargyl group (prop-2-yn-1-yl) provides a highly reactive "handle"—the terminal alkyne—enabling a wide array of chemical transformations.

This guide provides an in-depth overview of the properties, synthesis, reactivity, and potential biological significance of 1-(Prop-2-yn-1-yl)piperidine, tailored for researchers in drug development and chemical sciences.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-(Prop-2-yn-1-yl)piperidine are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Citation(s) |

| CAS Number | 5799-75-7 | [1][2] |

| Molecular Formula | C₈H₁₃N | [2][3] |

| Molecular Weight | 123.20 g/mol | [1][2] |

| Appearance | Colorless liquid with a pungent odor | [3] |

| Boiling Point | 157.6 °C at 760 mmHg | |

| Melting Point | -48 °C | [3] |

| Density | 0.91 g/cm³ | |

| Flash Point | 41.5 °C | |

| Refractive Index (n_D^20) | 1.479 | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dimethylformamide) | [3] |

| InChIKey | LQSQLFOKTMSBEC-UHFFFAOYSA-N | [2] |

Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural confirmation of 1-(Prop-2-yn-1-yl)piperidine. The expected chemical shifts in ¹H and ¹³C NMR are characteristic of the piperidine ring protons and the propargyl group.[1]

Synthesis and Experimental Protocols

The most common and direct method for synthesizing 1-(Prop-2-yn-1-yl)piperidine is the nucleophilic alkylation of piperidine with a propargyl halide, such as propargyl bromide.[1][3]

General Synthesis Workflow

The synthesis involves the direct N-alkylation of the secondary amine (piperidine) with an alkyl halide (propargyl bromide). A base is often used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

Representative Experimental Protocol: N-Alkylation of Piperidine

This protocol is a representative procedure based on general methods for the N-alkylation of piperidine.[4] Researchers should optimize conditions for their specific laboratory setup.

-

Reagents and Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add piperidine (1.0 eq.).

-

Add anhydrous acetonitrile or DMF as the solvent.

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the suspension.

-

Cool the mixture in an ice bath (0 °C).

-

-

Reaction:

-

Slowly add propargyl bromide (1.1 eq., typically as an 80 wt. % solution in toluene) to the stirred suspension. The slow addition is crucial to control the exothermic nature of the reaction.[1]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup and Isolation:

-

Once the reaction is complete, filter the mixture to remove the inorganic salts (e.g., K₂CO₃ and KBr).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and then with brine to remove any remaining salts and water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solvent in vacuo.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to yield 1-(prop-2-yn-1-yl)piperidine as a colorless liquid.

-

Chemical Reactivity and Applications

The terminal alkyne of 1-(prop-2-yn-1-yl)piperidine is its most significant feature for synthetic diversification, enabling participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a robust and highly efficient method for forming a stable 1,2,3-triazole linkage between an alkyne and an azide. This reaction is widely used in bioconjugation, drug discovery, and materials science.[1][5]

Representative Protocol: CuAAC Reaction [5][6]

-

Reagents and Setup:

-

In a vial, dissolve 1-(prop-2-yn-1-yl)piperidine (1.0 eq.) and the desired organic azide (1.0 eq.) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Prepare a fresh solution of sodium ascorbate (0.1-0.3 eq.) in water.

-

Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq.) in water.

-

-

Reaction:

-

To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic phase.

-

Purify the resulting triazole product by flash column chromatography on silica gel.

-

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. It is a cornerstone of modern organic synthesis for creating complex molecular architectures. The reaction is catalyzed by a combination of palladium and copper salts.[1][7]

Representative Protocol: Sonogashira Coupling [7][8]

-

Reagents and Setup:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl/vinyl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.02-0.05 eq.).

-

Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-7.0 eq.).

-

-

Reaction:

-

Add 1-(prop-2-yn-1-yl)piperidine (1.1-1.2 eq.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting halide is consumed (monitored by TLC or GC-MS).

-

-

Workup and Purification:

-

Cool the reaction mixture and dilute it with an organic solvent like diethyl ether.

-

Filter the mixture through a pad of celite to remove the catalyst and salts.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Biological and Pharmacological Context

While specific biological activity data for 1-(prop-2-yn-1-yl)piperidine is not extensively documented, its structural components—the piperidine ring and the propargylamine moiety—are of high interest in pharmacology.

The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous feature in FDA-approved drugs and clinical candidates, targeting a vast range of conditions including central nervous system (CNS) disorders, cancer, and infectious diseases. Its presence can enhance metabolic stability, modulate lipophilicity, and provide a rigid framework for orienting functional groups to interact with protein binding pockets.[9][10]

The Propargylamine Moiety as a Bioactive Group

The N-propargyl group is a key pharmacophore in a class of enzyme inhibitors known as monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin. Irreversible MAO inhibitors, such as rasagiline and selegiline, contain a propargylamine group that forms a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation.[11][12] This mechanism is crucial for treating Parkinson's disease and depression.

Potential Activity at Sigma Receptors

Piperidine derivatives are frequently investigated as ligands for sigma (σ) receptors, which are implicated in various neurological disorders and cancer.[13] Studies on complex molecules containing N-benzylpiperidine and N-propargylamine motifs have shown high affinity for σ₁ receptors. For instance, certain polyfunctionalized pyridines with these components exhibit Kᵢ values in the low nanomolar range for the σ₁ receptor.[13][14][15] While direct data for 1-(prop-2-yn-1-yl)piperidine is unavailable, its structure suggests it could be a fragment for designing more complex and potent sigma receptor ligands.

Experimental Protocol: In Vitro σ₂R Competitive Binding Assay [13]

This is a representative protocol for determining the binding affinity of a compound to sigma-2 receptors.

-

Membrane Preparation:

-

Homogenize rat livers in cold 0.32 M sucrose.

-

Perform differential centrifugation steps to isolate the membrane pellet.

-

Resuspend the final pellet in a buffer (50 mM TRIS, pH 8.0) for the binding assay.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, a radioligand specific for σ₂ receptors (e.g., [³H]DTG in the presence of a masking concentration of a σ₁-selective ligand), and varying concentrations of the test compound (e.g., 1-(prop-2-yn-1-yl)piperidine).

-

For non-specific binding determination, add a high concentration of a known σ receptor ligand like haloperidol.

-

Incubate the mixture (e.g., at 25 °C for 120 minutes).

-

-

Analysis:

-

Terminate the incubation by rapid filtration over glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be determined using the Cheng-Prusoff equation.

-

Safety and Handling

1-(Prop-2-yn-1-yl)piperidine is a flammable and corrosive chemical that requires careful handling in a laboratory setting.

| Hazard Class | GHS Classification |

| Flammability | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| Respiratory Hazard | H335: May cause respiratory irritation |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[3]

Conclusion

1-(Prop-2-yn-1-yl)piperidine is a valuable and reactive intermediate in organic chemistry. Its straightforward synthesis and the versatile reactivity of its terminal alkyne group make it an ideal starting point for constructing diverse molecular libraries. The presence of the piperidine and propargylamine motifs suggests significant potential for the development of novel therapeutic agents, particularly those targeting monoamine oxidases and sigma receptors. This guide provides the foundational technical information required for researchers to safely handle, synthesize, and utilize this compound in their scientific endeavors.

References

- 1. 1-(Prop-2-yn-1-yl)piperidine|CAS 5799-75-7|RUO [benchchem.com]

- 2. 1-(Prop-2-yn-1-yl)piperidine | C8H13N | CID 336652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Propargylpiperidine from Piperidine and Propargyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-propargylpiperidine, a valuable building block in medicinal chemistry and materials science. The document details the prevalent synthetic route involving the N-alkylation of piperidine with propargyl bromide. A thorough experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow are presented to facilitate the replication and optimization of this important transformation.

Introduction

N-propargylpiperidine, also known as 1-(prop-2-yn-1-yl)piperidine, is a versatile synthetic intermediate characterized by the presence of a terminal alkyne group.[1] This functional group serves as a handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and Mannich-type reactions.[1] The piperidine moiety is a common scaffold in numerous pharmaceuticals, and its combination with the reactive propargyl group makes N-propargylpiperidine a valuable precursor for the synthesis of novel therapeutic agents and functional materials. The most direct and common method for its preparation is the nucleophilic substitution reaction between piperidine and propargyl bromide.[1] This guide focuses on a widely used procedure employing potassium carbonate as a base in an acetone solvent system.

Quantitative Data

The following table summarizes key quantitative data for N-propargylpiperidine.

| Parameter | Value | Reference |

| IUPAC Name | 1-(prop-2-yn-1-yl)piperidine | [1] |

| Molecular Formula | C₈H₁₃N | [1] |

| Molecular Weight | 123.20 g/mol | [1] |

| ¹H NMR (CDCl₃, δ in ppm) | 1.4-1.7 (m, 6H, piperidine-H), 2.20 (t, 1H, alkyne-H), 2.4-2.6 (m, 4H, piperidine-H), 3.25 (d, 2H, CH₂-alkyne) | [1] |

| ¹³C NMR (CDCl₃, δ in ppm) | 24.4 (piperidine-C), 26.1 (piperidine-C), 45.9 (CH₂-alkyne), 54.2 (piperidine-C), 72.3 (alkyne-C), 79.5 (alkyne-C) | [1] |

| Representative Yield | 79-85% | [2] |

Note on Yield: The provided yield is representative of similar N-alkylation reactions using propargyl bromide and potassium carbonate in acetone and may vary based on specific reaction conditions and scale.

Experimental Protocol

This section details a robust and widely applicable protocol for the synthesis of N-propargylpiperidine.

3.1. Materials and Reagents

-

Piperidine

-

Propargyl bromide (80 wt.% in toluene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

3.2. Reaction Setup

-

To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.).

-

Dissolve the piperidine in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 eq.) to the solution.

3.3. Reaction Procedure

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Slowly add propargyl bromide (1.1 eq.) dropwise to the reaction mixture over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.

3.4. Work-up and Purification

-

Dissolve the crude residue in ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propargylpiperidine.

-

Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate). To mitigate tailing of the amine product on the silica gel, it is advisable to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-propargylpiperidine as a liquid.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of N-propargylpiperidine.

References

Spectroscopic Profile of 1-(Prop-2-yn-1-yl)piperidine: A Technical Guide

Introduction: 1-(Prop-2-yn-1-yl)piperidine, also known as N-propargylpiperidine, is a versatile heterocyclic amine with the chemical formula C₈H₁₃N and a molecular weight of 123.20 g/mol .[1] Its structure incorporates a saturated six-membered piperidine ring and a reactive terminal alkyne functional group via a methylene bridge to the nitrogen atom. This unique combination makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in reactions like copper-catalyzed azide-alkyne cycloadditions (click chemistry).[1] This guide provides a detailed overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of 1-(Prop-2-yn-1-yl)piperidine. The data presented are representative for N-propargylpiperidine derivatives in a chloroform-d (CDCl₃) solvent.[1]

¹H NMR Data

The ¹H NMR spectrum is characterized by signals from the three distinct proton environments of the piperidine ring and the two environments of the N-propargyl group.

| Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| H-α (Piperidine) | ~ 2.60 - 2.40 | Multiplet | 4H |

| H-β (Piperidine) | ~ 1.65 - 1.55 | Multiplet | 4H |

| H-γ (Piperidine) | ~ 1.50 - 1.40 | Multiplet | 2H |

| Propargyl CH₂ | ~ 3.25 | Doublet | 2H |

| Alkyne CH | ~ 2.20 | Triplet | 1H |

| Table 1: Representative ¹H NMR spectral data for 1-(Prop-2-yn-1-yl)piperidine in CDCl₃. Data is inferred from typical values for N-substituted piperidines and propargyl groups. |

¹³C NMR Data

The ¹³C NMR spectrum shows five distinct carbon signals: three for the piperidine ring and two for the propargyl group.

| Assignment | Chemical Shift (δ) [ppm] |

| C-α (Piperidine) | ~ 53.0 |

| C-β (Piperidine) | ~ 26.0 |

| C-γ (Piperidine) | ~ 24.0 |

| Propargyl CH₂ | ~ 44.5 |

| Alkyne C (quaternary) | ~ 79.0 |

| Alkyne CH | ~ 72.5 |

| Table 2: Representative ¹³C NMR spectral data for 1-(Prop-2-yn-1-yl)piperidine in CDCl₃. Data is inferred from typical values for N-substituted piperidines and propargyl groups. |

Infrared (IR) Spectroscopy

The IR spectrum of 1-(Prop-2-yn-1-yl)piperidine displays characteristic absorption bands corresponding to its key functional groups. The following table outlines the expected vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~ 3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |

| 2935 - 2850 | C-H Stretch | Piperidine CH₂ | Strong |

| ~ 2120 | C≡C Stretch | Terminal Alkyne | Weak to Medium, Sharp |

| ~ 1450 | CH₂ Scissoring | Piperidine CH₂ | Medium |

| 1250 - 1000 | C-N Stretch | Aliphatic Amine | Medium to Strong |

| Table 3: Predicted characteristic IR absorption bands for 1-(Prop-2-yn-1-yl)piperidine.[2][3][4] |

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically using Electron Ionization (EI), provides information on its molecular weight and fragmentation pattern, which is crucial for structural confirmation. The fragmentation is dominated by cleavage adjacent to the nitrogen atom (α-cleavage) to form stabilized iminium cations.[2]

| m/z Value | Proposed Fragment | Formula | Significance |

| 123 | [M]⁺ | [C₈H₁₃N]⁺ | Molecular Ion |

| 122 | [M-H]⁺ | [C₈H₁₂N]⁺ | Loss of a hydrogen radical |

| 98 | [M-C₂H]⁺ | [C₆H₁₂N]⁺ | α-cleavage, loss of ethynyl radical |

| 84 | [M-C₃H₃]⁺ | [C₅H₁₀N]⁺ | α-cleavage, loss of propargyl radical |

| Table 4: Predicted major fragments in the electron ionization mass spectrum of 1-(Prop-2-yn-1-yl)piperidine. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of neat 1-(Prop-2-yn-1-yl)piperidine is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[5]

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.[6]

-

¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

ATR-FTIR Spectroscopy

-

Sample Preparation: As a liquid, 1-(Prop-2-yn-1-yl)piperidine requires minimal preparation. A single drop of the neat liquid is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[7][8][9]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory is used.[10]

-

Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, ensuring good contact with the crystal surface.[11] The sample spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

-

Data Processing: The final absorbance spectrum is generated by ratioing the single-beam sample spectrum against the single-beam background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 1-(Prop-2-yn-1-yl)piperidine is prepared (e.g., 1 mg/mL) using a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is used. A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separation.[12]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C.[12]

-

-

MS Conditions:

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is examined for the molecular ion and characteristic fragment ions, which are then compared against predicted patterns or library data.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 1-(Prop-2-yn-1-yl)piperidine.

References

- 1. 1-(Prop-2-yn-1-yl)piperidine|CAS 5799-75-7|RUO [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. organomation.com [organomation.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. agilent.com [agilent.com]

- 9. mt.com [mt.com]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-propargylpiperidine: A Potent Monoamine Oxidase B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-propargylpiperidine, a significant molecule in the field of neuropharmacology. This document details its chemical properties, synthesis, and biological activity, with a particular focus on its role as a monoamine oxidase B (MAO-B) inhibitor. The information presented is intended to support research and development efforts in neurodegenerative diseases.

Core Chemical and Physical Properties

N-propargylpiperidine, also known as 1-propargylpiperidine, is a derivative of piperidine featuring a propargyl group attached to the nitrogen atom. This structural feature is crucial for its biological activity.

| Property | Value |

| Chemical Formula | C₈H₁₃N |

| Molecular Weight | 123.20 g/mol |

| IUPAC Name | 1-(prop-2-yn-1-yl)piperidine |

| Structure | A piperidine ring N-substituted with a prop-2-yn-1-yl group |

Biological Activity and Mechanism of Action

The primary biological role of N-propargylpiperidine and its derivatives is the selective and irreversible inhibition of monoamine oxidase B (MAO-B).[1][2] The propargylamine moiety is a well-established pharmacophore that confers this potent inhibitory activity.[3]

MAO-B is a key enzyme in the catabolism of neurotransmitters, most notably dopamine. By inhibiting MAO-B, N-propargylpiperidine effectively increases the concentration of dopamine in the brain. This mechanism is of significant therapeutic interest for neurodegenerative conditions such as Parkinson's disease, which is characterized by a loss of dopaminergic neurons.[4] The inhibition is irreversible as the propargyl group forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of the MAO-B enzyme.[1]

Quantitative Analysis of MAO-B Inhibition

| Compound Derivative | Target | IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

| 1,4-disubstituted trans-styrene derivative | hMAO-B | 0.0723 ± 0.0075 | High (MAO-A inhibition not significant at 100 µM) |

| Selective N-alkylpiperidine carbamate | hMAO-B | 0.178 ± 0.0093 | Selective for MAO-B |

| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | 0.203 | 19.04 |

| 4-phenethyl-1-propargylpiperidine derivative (9) | hMAO-A | 15.5 ± 0.9 | - |

hMAO-A and hMAO-B refer to human monoamine oxidase A and B, respectively.[1][2][3][4]

Experimental Protocol: Synthesis of N-propargylpiperidine

The synthesis of N-propargylpiperidine can be achieved through the direct N-alkylation of piperidine with propargyl bromide. The following protocol is a generalized procedure based on established methods for the synthesis of N-propargylpiperidine derivatives.[2]

Materials:

-

Piperidine

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Equipment for column chromatography (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve piperidine (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

-

Addition of Alkylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add propargyl bromide (1.1 equivalents) dropwise to the stirred suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-propargylpiperidine.

Signaling Pathways and Logical Relationships

The biological effects of N-propargylpiperidine are rooted in its ability to modulate neurotransmitter signaling pathways. The diagrams below illustrate the key mechanisms.

The diagram above illustrates how N-propargylpiperidine inhibits MAO-B, preventing the breakdown of dopamine and thereby increasing its availability in the synapse to activate postsynaptic receptors, leading to downstream neuroprotective effects.

This workflow demonstrates the logical progression from MAO-B inhibition to the multifaceted aspects of neuroprotection, including reduced oxidative stress, decreased apoptosis, and enhanced neuronal survival.

References

- 1. mdpi.com [mdpi.com]

- 2. Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1-(Prop-2-yn-1-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Prop-2-yn-1-yl)piperidine, also known as N-propargylpiperidine, is a versatile building block in medicinal chemistry and organic synthesis. Its structure incorporates a piperidine ring, a common pharmacophore, and a terminal alkyne group, which serves as a reactive handle for various chemical modifications.[1] A thorough understanding of its solubility and stability is paramount for its effective use in drug design, formulation development, and synthesis. This technical guide provides a comprehensive overview of the predicted physicochemical properties, solubility profile, and potential stability issues of 1-(Prop-2-yn-1-yl)piperidine. Due to the limited availability of public quantitative data, this guide emphasizes theoretical predictions based on its chemical structure and provides detailed experimental protocols for researchers to determine these critical parameters.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(Prop-2-yn-1-yl)piperidine is essential for predicting its behavior in various environments. Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1-(Prop-2-yn-1-yl)piperidine

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Molecular Weight | 123.20 g/mol | --INVALID-LINK--[3] |

| Appearance | Colorless liquid | --INVALID-LINK--[4] |

| Boiling Point | 157.6°C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 0.91 g/cm³ | --INVALID-LINK--[2] |

| Predicted pKa | 7.78 ± 0.10 | --INVALID-LINK--[4] |

| Predicted XlogP | 1.2 | --INVALID-LINK--[3] |

Note: pKa and XlogP values are predicted and should be experimentally verified.

Solubility Profile

Predicted Solubility

1-(Prop-2-yn-1-yl)piperidine possesses a tertiary amine (the piperidine nitrogen) and a hydrocarbon structure, with a terminal alkyne. The piperidine ring provides a degree of polarity and is basic, with a predicted pKa of its conjugate acid around 7.78.[4] This suggests that its aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of the protonated, more water-soluble piperidinium salt.

The predicted XlogP value of 1.2 indicates moderate lipophilicity, suggesting that the compound will be soluble in a range of organic solvents. It has been reported to be soluble in common organic solvents like ethanol and dimethylformamide.[4] Based on the principle of "like dissolves like," a more detailed predicted solubility profile is presented in Table 2.

Table 2: Predicted Solubility of 1-(Prop-2-yn-1-yl)piperidine in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Low to Moderate (pH-dependent) | The tertiary amine allows for protonation in acidic pH, increasing solubility. At neutral and basic pH, solubility is expected to be lower due to the hydrocarbon content. |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | The compound can act as a hydrogen bond acceptor via the nitrogen atom, and the overall polarity is compatible with these solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Favorable dipole-dipole interactions are expected. It is reported to be soluble in DMF.[4] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to Low | The aliphatic piperidine ring and propargyl group provide some non-polar character, but the polar tertiary amine will limit miscibility with very non-polar solvents like hexane. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the following shake-flask method is recommended.

Materials:

-

1-(Prop-2-yn-1-yl)piperidine

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, acetonitrile, hexane)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or GC-MS for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(Prop-2-yn-1-yl)piperidine to a series of vials.

-

Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved compound to settle.

-

For improved separation, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from the clear supernatant of each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of 1-(Prop-2-yn-1-yl)piperidine using a validated HPLC or GC-MS method.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Stability Profile

The stability of 1-(Prop-2-yn-1-yl)piperidine is a critical consideration for its storage, handling, and application, particularly in pharmaceutical development where degradation products can impact safety and efficacy. No formal stability studies have been published for this specific compound. However, an analysis of its structure allows for the prediction of potential degradation pathways.

Potential Degradation Pathways

The molecule contains two key functional groups that can influence its stability: the tertiary amine and the terminal alkyne .

-

Oxidation: Tertiary amines can be susceptible to oxidation, potentially forming N-oxides. The propargyl group may also be a site for oxidative degradation.[5] Storage should be away from oxidizing agents.[4]

-

pH-Dependent Degradation (Hydrolysis): While the piperidine ring itself is generally stable to hydrolysis, the overall stability of the molecule in aqueous solutions at different pH values should be evaluated.

-

Thermal Degradation: The compound should be stored in a cool place.[4] High temperatures could potentially lead to decomposition, although the specific pathways are unknown without experimental data.

-

Photostability: The terminal alkyne and the amine functionality are not strong chromophores that absorb UV-Vis light, suggesting that photodegradation might not be a primary concern. However, direct experimental evaluation is necessary for confirmation.

-

Reactivity of the Terminal Alkyne: Terminal alkynes are known to be highly reactive and can undergo various reactions, including dimerization (Glaser coupling), hydration, and reactions with metals.[6][7][8] These reactions are typically catalyzed and may not represent degradation under normal storage conditions but indicate the reactive nature of this functional group.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[9] The following protocol outlines a general approach.

Materials:

-

1-(Prop-2-yn-1-yl)piperidine

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Organic solvent for stock solution (e.g., acetonitrile or methanol)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV/MS system for analysis

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1-(Prop-2-yn-1-yl)piperidine in a suitable organic solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C) for a defined period (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat (e.g., at 60°C) for a defined period.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 70°C) for a defined period.

-

Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Sample Analysis:

-

At each time point, withdraw a sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control (time zero), by a stability-indicating HPLC-UV/MS method. This method should be capable of separating the parent compound from all significant degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and characterize any significant degradation products using mass spectrometry (MS) data.

-

Conclusion

1-(Prop-2-yn-1-yl)piperidine is a valuable synthetic intermediate with a predicted solubility profile that favors organic solvents and pH-dependent aqueous solubility. Its stability is influenced by the presence of a tertiary amine and a reactive terminal alkyne, with oxidation being a primary theoretical concern. This guide provides a framework for understanding and predicting these properties. However, for critical applications in research and drug development, the detailed experimental protocols provided herein should be employed to determine precise quantitative solubility and stability data. Such empirical data is indispensable for ensuring the quality, efficacy, and safety of its downstream applications.

References

- 1. 1-(Prop-2-yn-1-yl)piperidine|CAS 5799-75-7|RUO [benchchem.com]

- 2. 1-(prop-2-yn-1-yl)piperidine | 5799-75-7 [chemnet.com]

- 3. 1-(Prop-2-yn-1-yl)piperidine | C8H13N | CID 336652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. mdpi.com [mdpi.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Alkyne Reactivity [www2.chemistry.msu.edu]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Reactivity of the Terminal Alkyne in N-propargylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propargylpiperidine is a versatile building block in medicinal chemistry and drug discovery, featuring the privileged piperidine scaffold appended with a reactive terminal alkyne. This propargyl group serves as a key functional handle for a variety of powerful and efficient chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne in N-propargylpiperidine, with a focus on its application in drug development. We delve into the core principles and experimental methodologies for three key classes of reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira cross-coupling, and the three-component Mannich-type (A³) coupling. This guide is intended to be a valuable resource for researchers, offering detailed experimental protocols, quantitative data, and visualizations of reaction pathways to facilitate the strategic use of N-propargylpiperidine in the synthesis of novel therapeutic agents.

Introduction

The integration of a terminal alkyne into a molecule provides a gateway for a multitude of subsequent chemical modifications. In the context of N-propargylpiperidine, this functionality is particularly valuable, combining the favorable pharmacokinetic properties often associated with the piperidine moiety with the synthetic versatility of the alkyne.[1] The terminal C-H bond of the alkyne is readily activated, participating in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will explore the fundamental reactivity of this terminal alkyne in three major classes of reactions that are cornerstones of modern organic synthesis and drug discovery.

Core Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in N-propargylpiperidine is primarily centered around the acidity of the alkynyl proton and the ability of the triple bond to undergo addition and coupling reactions. The key reactions leveraging this reactivity include:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2][3]

-

Sonogashira Cross-Coupling: A robust palladium- and copper-catalyzed method for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.[4]

-

Mannich-type (A³) Coupling: A three-component reaction involving an aldehyde, an amine, and the terminal alkyne to generate propargylamines.[5][6][7]

These reactions are highly valued for their reliability, functional group tolerance, and often mild reaction conditions, making them ideal for the late-stage functionalization of complex molecules in drug discovery programs.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the key reactions of N-propargylpiperidine and analogous systems.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Terminal Alkynes

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 1-4 h | Quantitative | [2][3] |

| Propargyl Alcohol | Benzyl Azide | CuSO₄, Sodium Ascorbate | Buffer | 1 h | Not specified | [3] |

| N-propargylpiperidine (representative) | Benzyl Azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 1-4 h | >95 (expected) | Adapted from[2][3] |

Table 2: Sonogashira Cross-Coupling of Terminal Alkynes with Aryl Halides

| Alkyne Substrate | Aryl Halide | Palladium Catalyst | Copper Cocatalyst | Base | Solvent | Time | Yield (%) | Reference |

| Phenylacetylene | 4-Iodotoluene | PdCl₂(PPh₃)₂ | CuI | NEt₃ | Toluene | 24 h | 95 | [8] |

| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | H₂O | Not specified | 96 | [9] |

| N-propargylpiperidine (representative) | 4-Iodotoluene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | Toluene | 24 h | >90 (expected) | Adapted from[8] |

Table 3: Three-Component A³-Coupling Reaction

| Alkyne Substrate | Aldehyde | Amine | Catalyst | Solvent | Time | Yield (%) | Reference |

| Phenylacetylene | Benzaldehyde | Piperidine | Cu/Al solid catalyst | Toluene | 22 h | 94 | [5] |

| Phenylacetylene | Benzaldehyde | Piperidine | CuₓZn₁₋ₓ-Co PBA | Not specified | 24 h | ~85 | [6] |

| Phenylacetylene | Benzaldehyde | Piperidine | Au Nanoclusters | Not specified | Not specified | High | [7] |

Experimental Protocols

Synthesis of N-propargylpiperidine

A common and straightforward method for the synthesis of N-propargylpiperidine is the nucleophilic alkylation of piperidine with propargyl bromide.[1][4]

Materials:

-

Piperidine

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of piperidine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add propargyl bromide (1.1 equivalents) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-propargylpiperidine.

Characterization:

-

¹H NMR: Characteristic signals for the piperidine ring protons typically appear as multiplets in the δ 1.4-2.8 ppm range. The alkynyl proton appears as a triplet around δ 2.2 ppm, and the propargylic methylene protons as a doublet around δ 3.2 ppm.[1]

-

¹³C NMR: Signals for the piperidine carbons will be present, along with the characteristic signals for the alkyne carbons (around δ 70-80 ppm) and the propargylic carbon.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between N-propargylpiperidine and an organic azide.

Materials:

-

N-propargylpiperidine

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vial, dissolve N-propargylpiperidine (1.0 equivalent) and the organic azide (1.0 equivalent) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.5 equivalents).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.1 equivalents).

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature for 1-4 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Sonogashira Cross-Coupling

This protocol provides a general method for the coupling of N-propargylpiperidine with an aryl iodide.

Materials:

-

N-propargylpiperidine

-

Aryl iodide (e.g., 4-iodotoluene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (NEt₃)

-

Toluene

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 equivalent), PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and CuI (0.05-0.1 equivalents).

-

Add anhydrous toluene and triethylamine (2.0-3.0 equivalents).

-

Add N-propargylpiperidine (1.1-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C for 3-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite, washing with diethyl ether.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Three-Component A³-Coupling Reaction

This protocol details the one-pot synthesis of a propargylamine from N-propargylpiperidine, an aldehyde, and a secondary amine.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Secondary amine (e.g., piperidine)

-

Terminal alkyne (e.g., phenylacetylene)

-

Cu/Al solid catalyst

-

Toluene

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add the aldehyde (1.0 mmol), piperidine (1.2 mmol), phenylacetylene (1.3 mmol), and the Cu/Al catalyst (0.12 mmol based on Cu).[5]

-

Add toluene (1.7 mL) to the mixture.[5]

-

Degas the mixture and backfill with nitrogen.

-

Stir the reaction mixture at 100 °C for 22 hours.[5]

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

-

Wash the catalyst with additional toluene.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate). The reaction of benzaldehyde, piperidine, and phenylacetylene under these conditions has been reported to yield N-(1,3-diphenyl-2-propynyl)piperidine in 94% yield.[5]

Mandatory Visualizations

Caption: Synthetic pathway for N-propargylpiperidine.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Sonogashira cross-coupling reaction.

Caption: A³ (Aldehyde-Alkyne-Amine) coupling reaction.

Conclusion

N-propargylpiperidine is a highly valuable synthetic intermediate due to the versatile reactivity of its terminal alkyne. The ability to readily participate in robust and high-yielding reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, Sonogashira cross-coupling, and A³-coupling makes it an attractive building block for the construction of diverse and complex molecular libraries for drug discovery. The experimental protocols and representative data provided in this guide serve as a practical resource for researchers aiming to leverage the synthetic potential of N-propargylpiperidine in their research and development endeavors. The continued exploration of the reactivity of this and similar propargylated scaffolds will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and pharmacological profiles.

References

- 1. 1-(Prop-2-yn-1-yl)piperidine|CAS 5799-75-7|RUO [benchchem.com]

- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. pure.uva.nl [pure.uva.nl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Versatile Intermediate: A Technical Guide to 1-(Prop-2-yn-1-yl)piperidine in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Prop-2-yn-1-yl)piperidine, a heterocyclic amine featuring a terminal alkyne, has emerged as a highly versatile and valuable synthetic intermediate in modern organic chemistry. Its unique bifunctional nature, combining the well-established pharmacological relevance of the piperidine scaffold with the reactive "handle" of the propargyl group, has positioned it as a key building block in the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of 1-(Prop-2-yn-1-yl)piperidine, with a particular focus on its role in drug discovery and materials science. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways are presented to equip researchers with the practical knowledge required to effectively utilize this important intermediate.

Introduction

The piperidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceuticals, contributing to their biological activity and favorable pharmacokinetic properties.[1][2] The introduction of a propargyl group onto the piperidine nitrogen atom to form 1-(prop-2-yn-1-yl)piperidine (also known as N-propargylpiperidine) creates a molecule with dual functionality.[3] The terminal alkyne serves as a versatile anchor for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This allows for the efficient and modular construction of complex molecular architectures.

This guide will delve into the synthesis of 1-(prop-2-yn-1-yl)piperidine, its key chemical transformations, and its applications in the development of novel therapeutic agents and advanced materials.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(prop-2-yn-1-yl)piperidine is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃N | [4] |

| Molecular Weight | 123.20 g/mol | [3] |

| Boiling Point | 222 °C (at 760 mmHg); 55-57 °C (at 12 Torr) | [4] |

| Density | 0.8944 g/cm³ | [4] |

| Appearance | Colorless liquid | [4] |

| Solubility | Soluble in common organic solvents such as ethanol and dimethylformamide. | [4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum exhibits characteristic signals for the protons of both the piperidine ring and the propargyl group. The piperidine protons typically appear as broad multiplets in the δ 1.4-2.8 ppm range.[5]

-

¹³C NMR: The carbon NMR spectrum provides complementary information, defining the carbon skeleton of the molecule.[5]

Synthesis of 1-(Prop-2-yn-1-yl)piperidine

The most common and straightforward method for the synthesis of 1-(prop-2-yn-1-yl)piperidine is the nucleophilic alkylation of piperidine with a propargyl halide, typically propargyl bromide.[3]

Figure 1. General reaction scheme for the synthesis of 1-(Prop-2-yn-1-yl)piperidine.

Experimental Protocol: Synthesis of 1-(Prop-2-yn-1-yl)piperidine

This protocol describes a representative procedure for the synthesis of 1-(prop-2-yn-1-yl)piperidine.

Materials:

-

Piperidine

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of piperidine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of propargyl bromide (1.2 equivalents) in acetonitrile to the stirred mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield 1-(prop-2-yn-1-yl)piperidine as a colorless oil.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-90% |

| Purity | >95% (by GC-MS and NMR) |

Key Synthetic Applications

The terminal alkyne of 1-(prop-2-yn-1-yl)piperidine is the gateway to a multitude of chemical transformations, making it a valuable intermediate for constructing diverse molecular scaffolds.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is widely used to link 1-(prop-2-yn-1-yl)piperidine to various azide-containing molecules, including biomolecules, fluorophores, and other drug fragments.[3][6]

Figure 2. General scheme for the CuAAC reaction with 1-(Prop-2-yn-1-yl)piperidine.

This protocol provides a general procedure for the CuAAC reaction of 1-(prop-2-yn-1-yl)piperidine with an organic azide.

Materials:

-

1-(Prop-2-yn-1-yl)piperidine

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1)

Procedure:

-

In a reaction vessel, dissolve 1-(prop-2-yn-1-yl)piperidine (1.0 equivalent) and the organic azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture at room temperature for 8-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,2,3-triazole.

Quantitative Data for CuAAC Reactions:

| Alkyne | Azide | Catalyst System | Solvent | Yield (%) |

| Phenylacetylene | Benzyl azide | CuSO₄/Na-ascorbate | t-BuOH/H₂O | 95 |

| 1-Octyne | Azidobenzene | CuI | THF | 92 |

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in forming carbon-carbon bonds and attaching the 1-(prop-2-yn-1-yl)piperidine moiety to aromatic and vinylic systems.[3]

Figure 3. General scheme for the Sonogashira coupling of 1-(Prop-2-yn-1-yl)piperidine.

This protocol outlines a general procedure for the Sonogashira coupling of 1-(prop-2-yn-1-yl)piperidine with an aryl iodide.

Materials:

-

1-(Prop-2-yn-1-yl)piperidine

-

Aryl iodide (e.g., iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

-

Add anhydrous THF and triethylamine.

-

Add 1-(prop-2-yn-1-yl)piperidine (1.2 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature or gentle heating (e.g., 50 °C) for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Quantitative Data for Sonogashira Coupling Reactions:

| Alkyne | Aryl Halide | Catalyst System | Base | Yield (%) |

| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄/CuI | Et₃N | 96 |

| 1-Hexyne | 4-Iodoanisole | PdCl₂(PPh₃)₂/CuI | Piperidine | 85 |

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the terminal alkyne of 1-(prop-2-yn-1-yl)piperidine), an aldehyde (often formaldehyde), and a primary or secondary amine. This reaction is a powerful tool for the synthesis of β-amino ketones and their derivatives.[7]

Figure 4. General scheme for the Mannich reaction involving 1-(Prop-2-yn-1-yl)piperidine.

This protocol provides a general procedure for the Mannich reaction with 1-(prop-2-yn-1-yl)piperidine.

Materials:

-

1-(Prop-2-yn-1-yl)piperidine

-

Paraformaldehyde

-

Secondary amine (e.g., piperidine)

-

Dioxane

-

Copper(I) chloride (CuCl) (catalyst)

Procedure:

-

To a solution of 1-(prop-2-yn-1-yl)piperidine (1.0 equivalent) in dioxane, add the secondary amine (1.2 equivalents) and paraformaldehyde (1.5 equivalents).

-

Add a catalytic amount of copper(I) chloride (0.05 equivalents).

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into a cold, dilute solution of hydrochloric acid.

-

Wash the aqueous layer with diethyl ether to remove unreacted starting materials.

-

Basify the aqueous layer with a cold, concentrated sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data for Mannich Reactions:

| Alkyne | Aldehyde | Amine | Yield (%) |

| Phenylacetylene | Formaldehyde | Piperidine | 80-90 |

| Acetophenone | Benzaldehyde | Aniline | 75-90[8] |

Role in Drug Discovery and Development

The piperidine moiety is a privileged scaffold in medicinal chemistry, and its combination with the versatile propargyl group in 1-(prop-2-yn-1-yl)piperidine makes it an attractive starting point for the synthesis of novel drug candidates.[1][2][9] Derivatives of this intermediate have shown promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Targeting Cancer Signaling Pathways

Many piperidine-containing compounds have been developed as inhibitors of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt, NF-κB, and STAT3 pathways.[10][11] The propargyl group of 1-(prop-2-yn-1-yl)piperidine can be elaborated through the reactions described above to introduce pharmacophores that interact with the binding sites of target proteins in these pathways.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis.[12][13] Inhibition of the STAT3 signaling pathway is therefore a promising strategy for cancer therapy.[14] Piperidine-containing molecules have been identified as potent STAT3 inhibitors.[15]

Below is a diagram illustrating the STAT3 signaling pathway and the potential point of intervention for inhibitors derived from 1-(prop-2-yn-1-yl)piperidine.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(Prop-2-yn-1-yl)piperidine|CAS 5799-75-7|RUO [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oarjbp.com [oarjbp.com]

- 8. rsc.org [rsc.org]

- 9. news-medical.net [news-medical.net]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

N-propargylpiperidine as a Pharmacophore in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-propargylpiperidine moiety is a significant pharmacophore in modern drug discovery, particularly in the development of therapies for complex neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This structural motif, characterized by a piperidine ring N-substituted with a propargyl group, has proven to be a versatile scaffold for the design of multi-target-directed ligands (MTDLs). These MTDLs can simultaneously modulate multiple key biological targets involved in the pathogenesis of these multifactorial disorders, offering the potential for enhanced therapeutic efficacy and disease-modifying effects.

The primary mechanism of action associated with the N-propargylpiperidine pharmacophore is the irreversible inhibition of monoamine oxidase B (MAO-B).[1] MAO-B is a crucial enzyme responsible for the degradation of dopamine in the brain, and its inhibition can lead to increased dopamine levels, providing symptomatic relief in Parkinson's disease.[2] Beyond symptomatic treatment, the inhibition of MAO-B is also linked to neuroprotective effects by reducing the production of reactive oxygen species (ROS) and other toxic byproducts of dopamine metabolism.[3][4]

Furthermore, medicinal chemists have successfully integrated the N-propargylpiperidine scaffold with other pharmacophoric elements to create hybrid molecules with a broader spectrum of activity. These MTDLs often exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5] The dual inhibition of both MAO and cholinesterases is a promising strategy for Alzheimer's disease, addressing both the dopaminergic and cholinergic deficits observed in the disease.[6][7]

Recent research also suggests that compounds containing the N-propargylpiperidine moiety may exert their neuroprotective effects through additional mechanisms, including the modulation of α-synuclein aggregation, a key pathological hallmark of Parkinson's disease, and potential interactions with peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in inflammation and neuroprotection.[1][8][9] This technical guide provides a comprehensive overview of the N-propargylpiperidine pharmacophore, including its mechanisms of action, quantitative biological data for key derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Biological Activities of N-propargylpiperidine Derivatives

The following tables summarize the in vitro biological activities of representative N-propargylpiperidine derivatives against key molecular targets implicated in neurodegenerative diseases.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity

| Compound | Target | IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) | Reference |

| 1 | hMAO-A | > 100 | - | [10] |

| hMAO-B | 0.342 | > 292 | [10] | |

| 6 | hMAO-A | 15.5 ± 0.9 | 0.46 | [11] |

| hMAO-B | 34.0 ± 5.8 | [11] | ||

| S5 | MAO-A | 3.857 | 0.05 | [3] |

| MAO-B | 0.203 | [3] | ||

| S15 | MAO-A | 3.691 | - | [3] |

| MAO-B | > 100 | [3] | ||

| 69 | hMAO-A | 0.0684 | 0.001 | [12] |

| hMAO-B | 51.019 | [12] | ||

| A2 | MAO-A | 0.01716 ± 0.00117 | - | [13] |

| A5 | MAO-B | 0.01700 ± 0.00110 | - | [13] |

Table 2: Cholinesterase (ChE) Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| 4 | hAChE | 2.63 ± 0.57 | [14] |

| 3 | hAChE | 6.58 ± 0.27 | [14] |

| 6 | hAChE | 7.20 ± 0.54 | [14] |

| Compound 7 | hBChE | Potent inhibitor | [5] |

| Compound 6 | hBChE | Dual inhibitor | [5] |

| PD07 | ChEs | Significant inhibition | [15] |